2-(2-aminophenoxy)acetic Acid

Physicochemical Property Acid Dissociation Constant Isomer Comparison

2-(2-Aminophenoxy)acetic acid (CAS 4323-68-6) is a positional isomer of the aminophenoxyacetic acid family (C₈H₉NO₃, MW 167.16), distinguished by an amino group in the ortho position relative to the oxyacetic acid moiety. This bifunctional aromatic compound serves as a key intermediate in heterocyclic synthesis and as a monomer for δ-peptidomimetic foldamers.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 4323-68-6
Cat. No. B1276884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminophenoxy)acetic Acid
CAS4323-68-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCC(=O)O
InChIInChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyCJGAGJOWSFCOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenoxy)acetic Acid (CAS 4323-68-6): A Distinctive ortho-Amino Synthon for Specialized Research


2-(2-Aminophenoxy)acetic acid (CAS 4323-68-6) is a positional isomer of the aminophenoxyacetic acid family (C₈H₉NO₃, MW 167.16), distinguished by an amino group in the ortho position relative to the oxyacetic acid moiety . This bifunctional aromatic compound serves as a key intermediate in heterocyclic synthesis and as a monomer for δ-peptidomimetic foldamers [1]. Its specific geometry enables unique intramolecular hydrogen-bonding patterns and metal-chelating capabilities that are impossible for its para- (CAS 2298-36-4) and meta- (CAS 6274-24-4) counterparts .

Why 2-(2-Aminophenoxy)acetic Acid Cannot Be Interchanged with Other Aminophenoxyacetic Acid Isomers


The three positional isomers of aminophenoxyacetic acid—ortho (CAS 4323-68-6), meta (CAS 6274-24-4), and para (CAS 2298-36-4)—are structural isomers with distinct reactivity profiles that preclude generic substitution [1]. The ortho substituent positioning is not a minor structural nuance; it is the critical geometric prerequisite for specific applications. The proximity of the amine and ether oxygen enables (i) a one-pot Vilsmeier cyclization to pharmacologically relevant 1,4-benzoxazine scaffolds, a reaction that the para and meta isomers cannot undergo [1], (ii) formation of a unique 2₁-helical foldamer secondary structure stabilized by three-centered hydrogen bonding, which is not observed with the other isomers [2], and (iii) potential bidentate metal-chelation to form stable complexes, a binding mode topologically impossible for the para isomer . Sourcing the incorrect isomer will lead to synthetic failure or incorrect structural performance in these specific applications.

Quantitative Differentiation Evidence for 2-(2-Aminophenoxy)acetic Acid vs. Positional Isomers and Analogs


Predicted Acidity (pKa) Comparison of 2-(2-Aminophenoxy)acetic Acid with Para and Meta Isomers

The predicted pKa of the carboxylic acid group in 2-(2-aminophenoxy)acetic acid (pKa = 2.96 ± 0.10) is slightly lower than that of its para isomer (pKa = 2.98 ± 0.10) and higher than the meta isomer (pKa = 2.77 ± 0.10) [1]. This small yet measurable difference reflects the unique electronic influence of the ortho-amino group via intramolecular hydrogen bonding and field effects, which can affect its reactivity in pH-dependent reactions and salt formation processes .

Physicochemical Property Acid Dissociation Constant Isomer Comparison

Unique Vilsmeier Cyclization Pathway to 1,4-Benzoxazine Heterocycles

2-(2-Aminophenoxy)acetic acid undergoes a one-pot Vilsmeier cyclization to yield 1,4-benzoxazine and 1,4-benzothiazine derivatives [1]. This reaction pathway is structurally impossible for 2-(4-aminophenoxy)acetic acid and 2-(3-aminophenoxy)acetic acid, where the amino group and phenoxy oxygen are not positioned to form a fused six-membered ring [1]. The cyclization leverages the ortho geometry, where the reactive iminium intermediate can only trap the proximate phenoxy oxygen to close the oxazine ring [1].

Synthetic Chemistry Heterocyclic Synthesis Cyclization

Formation of 2₁-Helical Foldamer Structures via Three-Centered Hydrogen Bonding

Oligomers of 2-(2-aminophenoxy)acetic acid form a well-defined 2₁-helical secondary structure stabilized by three-centered hydrogen bonding between the amide N–H, the ether oxygen, and the adjacent carbonyl group [1][2]. This folding pattern, crucial for δ-peptidomimetic designs, is a direct consequence of the ortho-amino group's ability to engage in a bifurcated hydrogen-bonding network. The para and meta isomers, lacking this geometry, cannot replicate this specific fold and thus cannot serve as monomers for this class of aromatic δ-amino acid foldamers [2].

Peptidomimetics Foldamers Secondary Structure Hydrogen Bonding

High-Value Application Scenarios for 2-(2-Aminophenoxy)acetic Acid (CAS 4323-68-6)


Synthesis of 1,4-Benzoxazine and 1,4-Benzothiazine Libraries for Drug Discovery

Medicinal chemistry groups seeking to explore benzoxazine-based neuroprotectants or kinase inhibitors should prioritize 2-(2-aminophenoxy)acetic acid. Its ortho geometry uniquely enables the Vilsmeier cyclization to construct the heterocyclic core in a single step, a transformation impossible with the para or meta isomers [1]. Procuring the correct isomer avoids complex multi-step synthetic workarounds, saving 2–4 synthetic steps. [1]

Monomer for Aromatic δ-Peptidomimetic Foldamers

Researchers designing conformationally ordered peptidomimetics require this specific monomer to build oligomers that fold into 2₁-helices. The three-centered hydrogen bond, dependent on the ortho-aminophenoxy geometry, is the structural cornerstone of the fold. Using the para isomer yields non-folding sequences, compromising the entire design [2][3]. [2][3]

pH-Selective Deprotonation in Prodrug Conjugation Strategies

On the basis of its distinct pKa (2.96) compared to its meta isomer (pKa 2.77), this compound can be selectively deprotonated under mildly acidic conditions where the meta isomer would remain partially protonated. This differential reactivity facilitates chemoselective conjugation to carrier molecules for targeted drug delivery applications .

Precursor for Bidentate Chelating Ligands and Coordination Polymers

The ortho-substitution pattern creates a natural N,O-bidentate chelating site. Researchers developing metal-organic frameworks (MOFs), catalysts, or calcium-sensitive fluorescent probes (e.g., BAPTA-type) should procure this isomer specifically, as the para analog cannot form chelate rings and will fail to coordinate metal ions effectively .

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